molecular formula C12H9F3O2 B6279828 1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one CAS No. 2309454-11-1

1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one

Cat. No. B6279828
CAS RN: 2309454-11-1
M. Wt: 242.2
InChI Key:
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Description

1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one, commonly known as DFFPE, is a synthetic compound that has become widely used in scientific research due to its ability to act as a powerful inhibitor of enzymes. DFFPE is a small molecule that is easily synthesized and has a wide range of applications, from drug discovery to protein engineering.

Scientific Research Applications

DFFPE has a wide range of applications in scientific research, most notably as a powerful inhibitor of enzymes. DFFPE has been used to study the structure and function of enzymes, as well as to design and develop new drugs. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs. Additionally, DFFPE has been used to engineer proteins, to study protein-protein interactions, and to study the structure and function of proteins.

Mechanism of Action

DFFPE acts as a powerful inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This binding is reversible and can be disrupted by competing compounds or by increasing the concentration of the enzyme. Additionally, DFFPE can interact with other molecules in the active site of the enzyme, leading to changes in the enzyme's structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFFPE are not yet fully understood. However, studies have shown that DFFPE can inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, DFFPE has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cellular processes. Furthermore, DFFPE has been shown to inhibit the activity of proteases, which are involved in the breakdown of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFFPE in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with enzymes. Additionally, DFFPE is relatively inexpensive and can be easily synthesized. However, DFFPE has some limitations, such as its relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, DFFPE can bind to other molecules, which can lead to changes in the structure and function of the enzyme.

Future Directions

The potential future directions for DFFPE include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and protein engineering. Additionally, further research into the mechanism of action of DFFPE could lead to the development of more effective inhibitors of enzymes. Other potential future directions for DFFPE include the development of new synthesis methods, as well as the development of new formulations that could improve its stability and half-life. Furthermore, further research into the structure and function of DFFPE could lead to the development of new drugs or drug targets.

Synthesis Methods

DFFPE can be synthesized using a variety of methods, including the Michael addition of furan to a Michael acceptor, such as 2,2-difluoro-2-(4-fluorophenyl)ethan-1-one. The reaction is typically carried out in the presence of a base, such as sodium methoxide, and is followed by a series of purification steps to obtain the desired product. The reaction can also be carried out in the presence of a catalyst, such as a palladium complex, to increase the yield and selectivity of the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one' involves the conversion of 4-fluorobenzaldehyde to 4-fluorophenylacetic acid, which is then reacted with 2,2-difluoroacetophenone to form the intermediate product. The intermediate product is then reacted with 4,5-dihydrofuran-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2,2-difluoroacetophenone", "4,5-dihydrofuran-3-carboxylic acid" ], "Reaction": [ "Step 1: Conversion of 4-fluorobenzaldehyde to 4-fluorophenylacetic acid using a Grignard reagent", "Step 2: Reaction of 4-fluorophenylacetic acid with 2,2-difluoroacetophenone in the presence of a base to form the intermediate product", "Step 3: Reaction of the intermediate product with 4,5-dihydrofuran-3-carboxylic acid in the presence of a coupling agent to form the final product" ] }

CAS RN

2309454-11-1

Product Name

1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one

Molecular Formula

C12H9F3O2

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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